N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITF 3756 is a selective inhibitor of histone deacetylase 6 (HDAC6), a class of enzymes involved in the regulation of gene expression by modifying the acetylation status of histones and other proteins . This compound has shown potential in the treatment of various diseases, including cancer and infectious diseases .
Preparation Methods
The synthesis of ITF 3756 involves the preparation of a benzohydroxamate-based structure with specific interactions between the fluorinated linker and key residues of HDAC6 . The synthetic route typically includes the following steps:
Formation of the core structure: The core benzohydroxamate structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the fluorinated linker: The fluorinated linker is introduced to enhance the selectivity of the compound for HDAC6 over other histone deacetylase isoforms.
Final assembly and purification: The final compound is assembled and purified using standard techniques such as chromatography.
Chemical Reactions Analysis
ITF 3756 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ITF 3756.
Substitution: Substitution reactions can be employed to introduce different substituents into the benzohydroxamate structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ITF 3756 has a wide range of scientific research applications, including:
Cancer Research: ITF 3756 has shown potential in the treatment of various cancers by inhibiting HDAC6, which plays a role in cancer cell proliferation and survival
Infectious Diseases: The compound has been investigated for its potential to treat infectious diseases, including COVID-19.
Neurodegenerative Diseases: HDAC6 inhibitors like ITF 3756 are being studied for their potential to treat neurodegenerative diseases by modulating protein acetylation and aggregation.
Immunotherapy: ITF 3756 has been used in combination with other drugs to enhance the immune response against tumors.
Mechanism of Action
ITF 3756 exerts its effects by selectively inhibiting HDAC6, an enzyme that deacetylates histones and other proteins . This inhibition leads to an increase in acetylation levels, which can affect gene expression and protein function. The molecular targets of ITF 3756 include HDAC6 and other proteins involved in the regulation of cell growth, apoptosis, and immune response . The pathways involved in its mechanism of action include the modulation of acetylation status and the subsequent effects on gene expression and protein activity .
Comparison with Similar Compounds
ITF 3756 is unique among HDAC6 inhibitors due to its high selectivity and potency . Similar compounds include:
ITF 3985: Another selective HDAC6 inhibitor with a similar benzohydroxamate-based structure.
Romidepsin: An HDAC inhibitor with broader activity against multiple HDAC isoforms.
Droxinostat: A selective inhibitor of HDAC6 and HDAC8 with different structural features.
Compared to these compounds, ITF 3756 offers enhanced selectivity for HDAC6, which can reduce dose-limiting side effects associated with non-selective HDAC inhibitors .
Properties
Molecular Formula |
C13H11N5O2S |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19) |
InChI Key |
UFUGFWWXDWPEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=NN2CC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.